187-1, N-WASP inhibitor
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Overview
Description
The compound “187-1, N-WASP inhibitor” is a 14-amino acid cyclic peptide known for its ability to inhibit the neural Wiskott Aldrich syndrome protein (N-WASP). This protein plays a crucial role in actin polymerization, a process essential for cell morphology and motility. The inhibitor 187-1 has been identified as a potent blocker of phosphatidylinositol 4,5-bisphosphate-induced actin assembly, making it a valuable tool in cell biology research .
Scientific Research Applications
Chemistry
Chemical Genetics: 187-1 is used to study the role of N-WASP in actin polymerization and cell morphology.
Biology
Cell Structure Studies: The inhibitor is used to dissect the complex signaling networks that govern cell morphology and motility. .
Medicine
Potential Therapeutic Applications: While primarily a research tool, the insights gained from studying 187-1 could inform the development of therapies targeting actin-related disorders.
Industry
Mechanism of Action
Target of Action
The primary target of the 187-1, N-WASP inhibitor is the Neural Wiskott-Aldrich Syndrome Protein (N-WASP) . N-WASP is a protein that has been investigated for its role as a node interconnecting various actin signaling networks .
Mode of Action
The this compound operates through an allosteric mechanism . It directly binds to N-WASP with high affinity and stabilizes the autoinhibited conformation of N-WASP . This prevents the activation of the Actin-Related Protein 2/3 (Arp2/3) complex by inhibiting the interaction between N-WASP and Arp2/3 .
Biochemical Pathways
The this compound affects the actin assembly pathway . It potently inhibits actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2), a key regulator of actin polymerization .
Pharmacokinetics
It’s worth noting that the inhibitor is a 14-amino acid cyclic peptide , which may influence its pharmacokinetic properties.
Result of Action
The result of the action of the this compound is the inhibition of actin assembly . By preventing the activation of the Arp2/3 complex, the inhibitor disrupts the formation of new actin filaments .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
187-1, N-WASP inhibitor: plays a crucial role in biochemical reactions by inhibiting the activation of the Arp2/3 complex, which is essential for actin polymerization. The compound interacts with N-WASP by stabilizing its autoinhibited state, thereby preventing N-WASP from activating the Arp2/3 complex . This interaction is significant because it helps researchers understand the mechanisms of actin assembly and the role of N-WASP in this process.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. By inhibiting N-WASP, the compound disrupts actin cytoskeleton dynamics, which can affect cell shape, motility, and division . Additionally, the inhibitor influences cell signaling pathways, gene expression, and cellular metabolism by altering the actin cytoskeleton, which is involved in various cellular functions.
Molecular Mechanism
At the molecular level, This compound exerts its effects by binding to N-WASP and stabilizing its autoinhibited conformation . This binding prevents N-WASP from interacting with and activating the Arp2/3 complex, thereby inhibiting actin polymerization. The compound’s ability to stabilize the autoinhibited state of N-WASP is key to its function as an inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound is stable when stored at -80°C for up to 2 years and at -20°C for up to 1 year . Over time, the inhibitor’s effectiveness may decrease due to degradation, which can impact long-term studies on cellular function. Researchers must consider these temporal effects when designing experiments.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits N-WASP without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, which can impact the overall health and function of the animal models. Researchers must carefully determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound: is involved in metabolic pathways related to actin polymerization. The compound interacts with enzymes and cofactors that regulate the actin cytoskeleton . By inhibiting N-WASP, the inhibitor affects metabolic flux and metabolite levels associated with actin assembly and cellular dynamics.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which can affect its overall activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the inhibitor’s use in research.
Subcellular Localization
The subcellular localization of This compound is primarily within the cytoplasm, where it interacts with N-WASP and the actin cytoskeleton . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the inhibitor reaches its intended site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 187-1 involves the creation of a cyclic peptide through the assembly of amino acids in a specific sequence. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cyclization: The linear peptide is then cyclized to form the 14-amino acid cyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of SPPS and cyclization are scalable for larger production. The use of automated peptide synthesizers can facilitate the efficient production of cyclic peptides like 187-1 .
Chemical Reactions Analysis
Types of Reactions
Inhibition of Actin Assembly: 187-1 inhibits actin assembly by stabilizing the autoinhibited conformation of N-WASP. .
Allosteric Inhibition: The compound binds to N-WASP with high affinity, causing an allosteric change that blocks its interaction with other proteins.
Common Reagents and Conditions
Phosphatidylinositol 4,5-bisphosphate (PIP2): Used in assays to induce actin assembly.
Xenopus egg cytoplasmic extract: Often used in experimental setups to study the effects of 187-1 on actin polymerization.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Wiskostatin: Another inhibitor of N-WASP, known for its ability to block actin polymerization.
Cytochalasin D: A compound that disrupts actin filament formation by binding to the growing ends of actin filaments.
Uniqueness of 187-1
Properties
IUPAC Name |
3-[(3S,6R,9R,15R,18S,21S,24R,30S,33R,36R,42R,45S,48S,51R)-18,45-bis(4-aminobutyl)-48-(3-amino-3-oxopropyl)-3,6,15,30,33,42-hexabenzyl-2,5,8,14,17,20,23,29,32,35,41,44,47,50-tetradecaoxo-1,4,7,13,16,19,22,28,31,34,40,43,46,49-tetradecazapentacyclo[49.3.0.09,13.024,28.036,40]tetrapentacontan-21-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H122N18O16/c97-49-21-19-39-67-83(117)107-73(57-63-31-11-3-12-32-63)93(127)113-53-25-43-79(113)91(125)105-71(55-61-27-7-1-8-28-61)87(121)109-75(59-65-35-15-5-16-36-65)95(129)111-51-23-41-77(111)89(123)103-69(45-47-81(99)115)85(119)102-68(40-20-22-50-98)84(118)108-74(58-64-33-13-4-14-34-64)94(128)114-54-26-44-80(114)92(126)106-72(56-62-29-9-2-10-30-62)88(122)110-76(60-66-37-17-6-18-38-66)96(130)112-52-24-42-78(112)90(124)104-70(86(120)101-67)46-48-82(100)116/h1-18,27-38,67-80H,19-26,39-60,97-98H2,(H2,99,115)(H2,100,116)(H,101,120)(H,102,119)(H,103,123)(H,104,124)(H,105,125)(H,106,126)(H,107,117)(H,108,118)(H,109,121)(H,110,122)/t67-,68-,69-,70-,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTIQAVQWWOKNF-RNEDXEELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H122N18O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1784.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.